H-Leu-Ala-Pro-OH
Overview
Description
H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid (proline) to a resin, followed by the deprotection and coupling of the subsequent amino acids (alanine and leucine) using reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for protection and activation .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated SPPS systems, which enhance efficiency and scalability. These systems can handle large-scale synthesis by automating the repetitive steps of deprotection and coupling, thus reducing manual labor and increasing yield .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Ala-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiol-containing peptides .
Scientific Research Applications
H-Leu-Ala-Pro-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Leu-Ala-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to the receptor’s ligand-binding domain .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH: Another peptide with a similar sequence but different biological activities.
H-Leu-Ala-Phe-OH: A tripeptide with phenylalanine instead of proline, which may exhibit different chemical and biological properties.
Uniqueness
H-Leu-Ala-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with molecular targets .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXUIQTEZDVHJ-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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